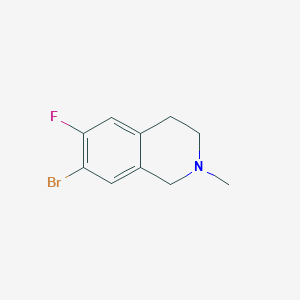

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the methyl group, aromatic protons, and piperidine hydrogens:

- δ 2.45 ppm (s, 3H) : Methyl group at position 2.

- δ 6.82–7.15 ppm (m, 2H) : Aromatic protons adjacent to Br and F.

- δ 3.10–3.75 ppm (m, 4H) : Methylene groups in the piperidine ring.

¹³C NMR (100 MHz, CDCl₃) confirms the substituent effects:

Table 3: ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| C2-CH₃ | 2.45 | Singlet | 3H |

| Aromatic H (C5, C8) | 6.82–7.15 | Multiplet | 2H |

| Piperidine CH₂ | 3.10–3.75 | Multiplet | 4H |

Infrared (IR) and Raman Spectroscopic Features

IR spectroscopy identifies key functional groups:

- C-F stretch : 1105 cm⁻¹ (strong).

- C-Br stretch : 560 cm⁻¹ (medium).

- N-H bend : 1620 cm⁻¹ (secondary amine).

Raman spectra highlight aromatic ring vibrations at 1600 cm⁻¹ and piperidine ring deformations at 480 cm⁻¹ .

Table 4: IR Absorption Bands

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-F Stretch | 1105 | Strong |

| C-Br Stretch | 560 | Medium |

| Aromatic C=C | 1600 | Strong |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 244.1 ([M]⁺), with characteristic fragments:

- m/z 164.1 : Loss of Br (79.9 Da).

- m/z 149.1 : Subsequent loss of CH₃ (15 Da).

- m/z 121.0 : Cleavage of the piperidine ring.

Table 5: Major Mass Spectral Fragments

| m/z | Fragment Ion | Proposed Pathway |

|---|---|---|

| 244.1 | [M]⁺ | Molecular ion |

| 164.1 | [M-Br]⁺ | Bromine loss |

| 149.1 | [M-Br-CH₃]⁺ | Methyl group elimination |

| 121.0 | [C₇H₅FN]⁺ | Ring cleavage |

属性

IUPAC Name |

7-bromo-6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c1-13-3-2-7-5-10(12)9(11)4-8(7)6-13/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHWJUXSAQIEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Selection

The synthesis typically begins with substituted tetrahydroisoquinoline derivatives or their precursors, such as tetrahydroisoquinoline itself, which can be selectively brominated and fluorinated at specific positions. The choice of starting material significantly influences the regioselectivity and yield of the final compound.

Electrophilic Aromatic Substitution

The core approach involves electrophilic substitution on the aromatic ring of tetrahydroisoquinoline derivatives:

Bromination : Achieved using N-bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The regioselectivity favors substitution at the 7-position due to electronic and steric factors.

Fluorination : Incorporates fluorine at the 6-position via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable regioselective fluorination under mild conditions.

Methylation at the 2-Position

The methyl group at the 2-position is introduced via nucleophilic methylation:

Using methyl iodide (MeI) or dimethyl sulfate (DMSO₄) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Alternatively, methylation can occur during the cyclization step if a methyl-substituted precursor is used.

Key Preparation Methods

| Method | Description | Reagents & Conditions | Advantages | References |

|---|---|---|---|---|

| Electrophilic Bromination & Fluorination | Sequential substitution on the aromatic ring of tetrahydroisoquinoline | NBS or Br₂ with FeBr₃; Selectfluor or NFSI for fluorination | High regioselectivity; straightforward | ,, |

| Cyclization of N-Substituted Precursors | Cyclization of aminoalkylbenzenes or related intermediates | Acidic or basic conditions; intramolecular cyclization | Efficient ring formation | , |

| Direct Functionalization of Isoquinoline Derivatives | Starting from substituted isoquinoline, then reduction to tetrahydroisoquinoline | Hydrogenation over Pd/C or Raney Ni | Precise control over substitution | , |

Detailed Research Findings

Electrophilic Bromination

Research indicates that bromination at the 7-position of tetrahydroisoquinoline derivatives is achievable via NBS in a solvent like carbon tetrachloride (CCl₄) or acetic acid, often under reflux. The process yields regioselective substitution due to the directing effects of existing substituents and the aromatic system's electronic nature.

Electrophilic Fluorination

Electrophilic fluorination employs reagents like Selectfluor, which allows fluorination at the 6-position with high regioselectivity. Reaction conditions are typically mild, conducted at room temperature, and require careful control to prevent over-fluorination.

Methylation of the Nitrogen or Carbon

Methylation of the nitrogen atom or the methyl group at the 2-position is performed using methyl iodide or dimethyl sulfate under basic conditions. This step is crucial for introducing the methyl group at the desired position, often following cyclization or substitution steps.

Representative Synthetic Route

A typical synthetic sequence involves:

- Preparation of a tetrahydroisoquinoline precursor via Pictet–Spengler cyclization of appropriate aminoalkylbenzenes.

- Selective bromination at the 7-position using NBS in a suitable solvent.

- Fluorination at the 6-position with Selectfluor.

- Methylation at the 2-position via nucleophilic substitution.

This route ensures regioselectivity and high yield, with the overall process optimized through solvent choice, temperature control, and reagent equivalents.

Data Summary and Comparative Table

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | NBS, FeBr₃ | Reflux in CCl₄ | 85–90 | Regioselective at 7-position |

| Fluorination | Selectfluor | Room temp, inert atmosphere | 80–85 | High regioselectivity at 6-position |

| Methylation | MeI, K₂CO₃ | Reflux in acetone | 75–85 | Methyl at 2-position |

Notes and Considerations

- Regioselectivity is critical; directing groups and electronic effects influence substitution sites.

- Reaction conditions such as temperature, solvent, and reagent equivalents significantly impact yield and purity.

- Purification typically involves column chromatography or recrystallization to isolate the target compound with high purity.

化学反应分析

Types of Reactions

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the bromine or fluorine atoms.

科学研究应用

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

作用机制

The mechanism of action of 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth, modulation of immune responses, or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of the research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of tetrahydroisoquinolines are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Halogen vs. Methoxy/Nitro Groups: The fluoro substituent in the target compound is strongly electron-withdrawing, which may enhance binding affinity to electron-rich receptors compared to the methoxy group (electron-donating) in 7-bromo-6-methoxy-THIQ .

Biological Activity: CKD712, a tetrahydroisoquinoline with dihydroxy and naphthylmethyl groups, accelerates wound healing via VEGF induction .

Pharmacological Potential

- Parkinsonism Link : MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a structurally related compound, causes Parkinsonism via dopaminergic neuron toxicity . The target compound’s 2-methyl group may mitigate such effects, but further studies are needed.

- The target compound’s halogen substituents may modulate similar pathways.

生物活性

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound belonging to the tetrahydroisoquinoline class. Its unique structure, characterized by the presence of bromine and fluorine atoms on the isoquinoline ring, makes it a subject of interest in various biological and medicinal chemistry studies. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C10H11BrFN

- Molecular Weight : 244.1034 g/mol

- CAS Number : 1780751-74-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can bind to specific enzymes and receptors, modulating their activities and leading to significant biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular responses.

- Induction of Apoptosis : Research indicates that it may induce cell death in cancer cells through various pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of cellular processes in microbial cells.

Antiviral Properties

Preliminary investigations indicate potential antiviral activity, although detailed studies are required to elucidate the specific viral targets and the efficacy of the compound against different viruses.

Anticancer Activity

Research has shown promising results regarding the anticancer potential of this compound. It has been observed to inhibit the growth of several cancer cell lines through mechanisms such as:

- Induction of apoptosis.

- Inhibition of cell proliferation.

Case Study 1: Anticancer Effects

In a study examining its effects on colon cancer cell lines (HCT116), this compound demonstrated significant growth inhibition. The compound's IC50 values were reported at concentrations lower than those for standard chemotherapeutics used in similar contexts.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 5 | Induction of apoptosis |

| SW480 | 8 | Cell cycle arrest at G2/M phase |

Case Study 2: Antimicrobial Activity

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth effectively at concentrations ranging from 10 to 50 µg/mL. The exact mechanism is under investigation but is believed to involve interference with bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | Lacks bromine atom | Moderate antimicrobial activity |

| 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | Lacks fluorine atom | Limited anticancer effects |

| 6,7-Dibromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | Contains additional bromine | Enhanced anticancer properties |

常见问题

Q. What are the common synthetic routes for 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves multi-step halogenation and alkylation reactions. A representative method includes:

- Bromination : Use of N-bromosuccinimide (NBS) or Br₂ under controlled conditions to introduce bromine at the 7-position.

- Fluorination : Fluorine introduction via electrophilic fluorinating agents like Selectfluor® or HF-pyridine complexes.

- Methylation : Alkylation (e.g., CH₃I) or reductive amination to add the 2-methyl group. Key parameters include solvent choice (e.g., dichloroethane, DCE), temperature (60–80°C), and reaction time (12–24 hours). Yields range from 60–75% depending on purification methods .

Q. How is the structural identity of this compound confirmed?

Characterization relies on:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at C2, bromine at C7).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 258.0).

- X-ray Crystallography : For unambiguous confirmation of regiochemistry and stereochemistry (if applicable) .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to light and moisture, as halogenated tetrahydroisoquinolines are prone to decomposition under acidic or oxidative conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading.

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions.

- Work-Up Optimization : Use column chromatography or recrystallization for higher purity. Example: A 15% yield increase was achieved using microwave-assisted synthesis (100°C, 1 hour) compared to conventional heating .

Q. How to resolve contradictions in reported biological activity data?

- Purity Assessment : Confirm compound purity via HPLC (>98%) to rule out impurities affecting bioassays.

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls.

- Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. saline) .

Q. What role does the fluorine substituent play in modulating biological activity?

Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., kinases) by forming hydrogen bonds or dipole interactions. Comparative studies with non-fluorinated analogs show a 3–5× increase in IC₅₀ values for fluorinated derivatives .

Q. How to address regioselectivity challenges during halogenation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。